3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H25N3O |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[(5-methyl-2-propan-2-ylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C18H25N3O/c1-13(2)15-9-8-14(3)11-16(15)22-12-18-20-19-17-7-5-4-6-10-21(17)18/h8-9,11,13H,4-7,10,12H2,1-3H3 |
InChI Key |
RGOYZLFWPWJHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C3N2CCCCC3 |
Origin of Product |
United States |
Biological Activity
3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound is characterized by a complex structure that incorporates a triazole ring fused with an azepine moiety. Its molecular formula is C₁₅H₁₈N₄O, and it has been synthesized through various methods including cycloaddition reactions. The presence of the triazole and azepine rings contributes to its potential pharmacological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in colon cancer cells (HCT-116 and HT-29) by activating the mitochondrial apoptotic pathway. This was evidenced by the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to increased activation of Caspase 3 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 6.587 | Mitochondrial pathway activation |
| HT-29 | 11.10 | Apoptosis induction via Caspase activation |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Effects : In studies comparing its activity against standard antibiotics, it demonstrated superior antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal pathogens .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
3. Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through several assays:
- Inhibition of Pro-inflammatory Cytokines : It was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies
A notable case study involved the synthesis of related triazole derivatives which were evaluated for their biological activities:
- Synthesis and Evaluation : A series of 1,2,4-triazole derivatives were synthesized and tested for their anticancer properties. Among these derivatives, those with similar structural motifs to our compound showed promising results against various cancer cell lines.
- Mechanistic Insights : Further mechanistic studies revealed that these compounds could modulate several signaling pathways involved in cell proliferation and survival, suggesting a multifaceted approach to their anticancer effects .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Triazole derivatives are known for their potent antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various pathogens. For instance, studies have shown that certain triazole derivatives can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The specific structure of 3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine may enhance its efficacy due to the presence of the phenoxy group which can influence its interaction with microbial targets.
1.2 Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against various cancer cell lines. For example, structural modifications in triazoles have been linked to enhanced cytotoxic effects against breast cancer cells (MCF-7), with some derivatives showing IC50 values in the low micromolar range . The mechanism often involves inhibition of key kinases involved in cancer proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of triazole derivatives. The presence of specific functional groups can significantly affect biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Phenoxy group | Increases antimicrobial and anticancer activity |
| Alkyl substituents | Modulate lipophilicity and bioavailability |
| Electron-withdrawing groups | Enhance binding affinity to biological targets |
Research indicates that compounds with electron-donating groups at specific positions on the aromatic rings tend to exhibit higher potency against bacterial strains .
Therapeutic Applications
3.1 Antifungal Agents
Triazoles are widely used as antifungal agents in clinical settings. The compound under discussion may have potential applications in treating fungal infections due to its structural similarities to established antifungal agents like fluconazole and itraconazole . Its efficacy against fungi can be attributed to its ability to inhibit ergosterol synthesis.
3.2 Neuroprotective Effects
Emerging studies suggest that certain triazole derivatives possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their protective effects . This area warrants further exploration for therapeutic applications in neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens including MRSA and Escherichia coli. The results indicated that specific modifications led to compounds with MIC values lower than traditional antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on a series of triazole-based compounds tested against various cancer cell lines. Compounds similar to the target molecule showed promising results with IC50 values indicating significant cytotoxicity against colorectal cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodology : Employ a multi-step synthesis approach starting with functionalized phenoxy precursors and azepine intermediates. Key steps include cyclocondensation using hydrazine derivatives (e.g., hydrazine hydrate) under reflux conditions and coupling reactions with alkylating agents. Optimize yields by varying catalysts (e.g., NaH in toluene) and reaction temperatures (80–120°C) . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol) to isolate high-purity product .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology : Use 1H/13C NMR to confirm aromatic protons, methyl groups, and azepine/triazole ring systems. IR spectroscopy identifies functional groups (C-O-C, N-H). LC-MS (positive ion mode) determines molecular weight and purity (>98%). Elemental analysis (C, H, N) validates stoichiometry .
Q. How can stability and purity be maintained during long-term storage?
- Methodology : Store in airtight containers under inert gas (N2/Ar) at 2–8°C in a desiccator. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months. Avoid exposure to light and humidity to prevent hydrolysis of the triazole moiety .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action against biological targets?
- Methodology : Select target proteins (e.g., fungal 14-α-demethylase, PDB: 3LD6) and prepare ligand files using AutoDock Tools . Perform docking simulations (e.g., AutoDock Vina ) to calculate binding affinities (ΔG) and hydrogen-bond interactions. Validate with in vitro assays (e.g., MIC testing against Candida spp.) to correlate computational and experimental results .
Q. How to resolve contradictions in physicochemical data between experimental batches?
- Methodology : Conduct systematic batch analysis using:
- X-ray crystallography to confirm crystal structure (if discrepancies arise in melting points) .
- DSC/TGA to assess thermal stability and polymorphic forms.
- Control experiments to isolate variables (e.g., solvent purity, catalyst aging) .
Q. What computational strategies optimize reaction conditions for scaled-up synthesis?
- Methodology : Use COMSOL Multiphysics coupled with AI-driven algorithms to model heat/mass transfer in batch reactors. Train machine learning models on historical reaction data (e.g., temp, pressure, yield) to predict optimal conditions. Validate with pilot-scale trials .
Q. How to design a robust biological assay framework for activity screening?
- Methodology : Follow evidence-based inquiry principles :
- Link assays to a theoretical framework (e.g., enzyme inhibition kinetics).
- Use orthogonal methods (e.g., fluorescence-based assays + SPR for binding affinity).
- Apply statistical tools (ANOVA, PCA) to minimize false positives/negatives .
Methodological Considerations
- Data Validation : Cross-reference NMR/IR data with analogous triazolo-azepine derivatives (e.g., [1,2,4]triazolo[4,3-a]pyridines) to confirm peak assignments .
- Contradiction Analysis : For inconsistent bioactivity results, perform dose-response curves and assess cell permeability (e.g., Caco-2 monolayer assays) to distinguish target engagement from off-target effects .
- Synthetic Challenges : Address low yields in coupling steps by exploring alternative reagents (e.g., DCC/DMAP for esterification) or microwave-assisted synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
